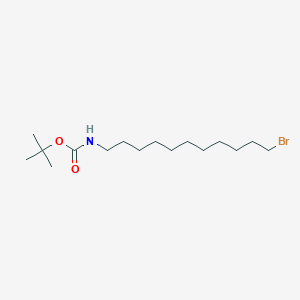
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Descripción general
Descripción
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, also known as (S)-FTAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
Environmental Remediation
The use of amine-containing sorbents, including potentially (S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, has been explored for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. PFAS are persistent environmental pollutants found in water supplies, posing significant health risks. Aminated sorbents rely on electrostatic interactions, hydrophobic interactions, and sorbent morphology for PFAS removal, suggesting an innovative approach to water treatment technologies (Ateia et al., 2019).
Chemical Synthesis and Agriculture
Fluorine incorporation into agrochemicals has been a significant area of research, where compounds like this compound may serve as building blocks. Fluorinated compounds, including fluoroarenes and trifluoromethylarenes, enhance the efficacy and stability of agrochemicals. The review of methodologies for introducing fluorine into agrochemicals highlights the importance of such compounds in developing new, more effective pesticides (Wang et al., 2021).
Advanced Material Development
The synthesis and characterization of fluoropolymers, which may utilize fluorinated compounds as precursors, have vast applications in creating materials with exceptional chemical inertness, thermal stability, and low coefficients of friction. Such materials are crucial in industries ranging from electronics and aerospace to medical applications, demonstrating the versatility and importance of fluorinated compounds in advanced material science (Puts et al., 2019).
Environmental and Health Impact Studies
Research on the fate and bioavailability of fluorinated compounds, including those similar to this compound, contributes to understanding their environmental and health impacts. Studies on the accumulation of fluorinated compounds in soils and their potential toxicity to grazing animals are critical for assessing environmental risks and establishing regulatory guidelines for fluorine usage in various industries (Cronin et al., 2000).
Propiedades
IUPAC Name |
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUYTHBAQDOFSC-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3138596.png)

![3-(4-Amino-3-iodo-pyrazolo[3,4-d]pyrimidin-1-yl)-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B3138602.png)
![2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid](/img/structure/B3138609.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one](/img/structure/B3138623.png)






